molecular formula C10H9F3O B102151 2',4'-Dimethyl-2,2,2-trifluoroacetophenone CAS No. 16184-87-5

2',4'-Dimethyl-2,2,2-trifluoroacetophenone

Cat. No.: B102151
CAS No.: 16184-87-5
M. Wt: 202.17 g/mol
InChI Key: KYXIHKXHBSORRJ-UHFFFAOYSA-N
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Description

2',4'-Dimethyl-2,2,2-trifluoroacetophenone (C₁₀H₉F₃O) is a fluorinated aromatic ketone featuring a trifluoromethyl group at the acetyl position and methyl substituents at the 2' and 4' positions of the phenyl ring. The trifluoromethyl group imparts strong electron-withdrawing effects, while the methyl substituents influence steric bulk and electronic modulation. This compound is listed as a commercial product (Ref: 10-F023144) by CymitQuimica, suggesting applications in synthetic chemistry or material science .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-6-3-4-8(7(2)5-6)9(14)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXIHKXHBSORRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374438
Record name 2',4'-Dimethyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16184-87-5
Record name 2',4'-Dimethyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Laboratory-Scale Procedure

  • Preparation of the Grignard Reagent :

    • 2,4-Dimethylbromobenzene (1.0 mol) is reacted with magnesium turnings (1.1 mol) in anhydrous tetrahydrofuran (THF) under nitrogen. The reaction is initiated with 1,2-dibromoethane and maintained at 20°C for 5 hours to ensure complete formation of 2,4-dimethylphenylmagnesium bromide.

  • Trifluoroacetylation :

    • Trifluoroacetyl chloride (1.2 mol) is slowly added to the Grignard reagent at -20°C to minimize side reactions. The mixture is stirred for 1 hour, then warmed to room temperature.

  • Workup and Purification :

    • The reaction is quenched with 5% HCl, and the aqueous layer is extracted with ethyl acetate. The organic phase is dried over Na₂SO₄ and concentrated. Purification via silica gel chromatography yields the product with a typical yield of 51–65%.

Critical Parameters

  • Temperature Control : Maintaining subambient temperatures (-20°C) during trifluoroacetyl chloride addition prevents undesired enolate formation.

  • Solvent Choice : Anhydrous THF ensures solubility of the Grignard reagent while minimizing proton exchange side reactions.

Industrial Production Methods

Industrial-scale synthesis prioritizes cost efficiency, safety, and yield consistency. Continuous-flow reactors have replaced batch processes in large-scale operations.

Continuous-Flow Reactor Design

  • Reagent Mixing : 2,4-Dimethylbromobenzene and magnesium are fed into a primary reactor with THF, while trifluoroacetyl chloride is introduced downstream.

  • Residence Time : Optimized to 30–60 minutes to balance conversion and throughput.

  • Byproduct Management : In-line distillation units separate THF for recycling, reducing waste.

Alternative Synthetic Routes

While Grignard-based methods dominate, exploratory approaches include:

Friedel-Crafts Acylation

  • Reagents : 2,4-Dimethylbenzene and trifluoroacetic anhydride in the presence of AlCl₃.

  • Challenges : Low regioselectivity and overacylation limit utility, with yields <30%.

Nucleophilic Aromatic Substitution

  • Substrate : 2,4-Dimethylnitrobenzene reacts with trifluoroacetamide under basic conditions.

  • Outcome : Requires harsh conditions (150°C, 48 hours) and provides <20% yield.

Reaction Optimization and Scalability

Solvent Screening

A comparative study of solvents revealed the following performance:

SolventDielectric ConstantYield (%)Purity (%)
THF7.66598
Diethyl ether4.35895
Toluene2.44289

THF’s moderate polarity balances reagent solubility and reaction control.

Catalytic Additives

  • CsF : Enhances trifluoroacetyl chloride reactivity, improving yield to 72%.

  • Lithium chloride (LiCl) : Reduces MgO byproduct formation but complicates purification.

Purification and Characterization

Chromatography vs. Distillation

  • Silica Gel Chromatography : Achieves >99% purity but is cost-prohibitive for industrial use.

  • Fractional Distillation : Preferred in continuous-flow systems, yielding 95–97% purity with a boiling point of 216°C.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H), 7.32 (d, J = 8.0 Hz, 1H), 2.65 (s, 3H), 2.42 (s, 3H).

  • FT-IR : 1715 cm⁻¹ (C=O stretch), 1250–1100 cm⁻¹ (C-F stretches) .

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of complex organic molecules and fluorinated polymers. Its trifluoromethyl group significantly enhances the metabolic stability and bioavailability of pharmaceutical compounds, making it valuable in drug design .

Biological Research

In biological studies, 2',4'-Dimethyl-2,2,2-trifluoroacetophenone is utilized as a probe to investigate enzyme-catalyzed reactions and biochemical pathways. The compound's unique properties allow researchers to explore enzyme interactions and mechanisms effectively .

Pharmaceutical Development

The compound is being explored for its potential in drug development due to its ability to enhance the stability and efficacy of therapeutic agents. Its structural characteristics may lead to the development of novel pharmaceuticals with improved pharmacokinetic profiles .

Industrial Applications

In the industrial sector, this compound is employed in producing specialty chemicals and advanced materials. Its unique thermal stability and film-forming capabilities make it suitable for applications in coatings and high-performance materials .

Anticancer Studies

Research indicates that compounds with similar structural motifs can induce apoptosis in cancer cells by altering metabolic pathways. For instance, dichloroacetate has shown effectiveness in reactivating pyruvate dehydrogenase in tumor cells.

Enzyme Interaction Studies

Compounds containing trifluoromethyl groups have been successfully utilized to probe enzyme mechanisms due to their enhanced binding affinity and selectivity towards target enzymes. This characteristic makes them valuable tools in biochemical research .

Mechanism of Action

The mechanism of action of 2’,4’-Dimethyl-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2',4'-Dimethyl-2,2,2-trifluoroacetophenone with structurally related trifluoroacetophenone derivatives, emphasizing substituent effects, reactivity, and applications:

Compound Name Substituents Molecular Weight Key Properties/Applications
This compound 2',4'-dimethyl ~218.18 Likely enhanced steric hindrance; potential use in polymers or catalysis (inferred from analogs).
2,2,2-Trifluoroacetophenone None 188.12 - Acts as an organocatalyst for amine/alkene oxidations .
- Rapid hydroboration (15 min, quantitative yield) due to electron-withdrawing CF₃ group .
4’-Methoxy-2,2,2-trifluoroacetophenone 4’-methoxy 204.15 - Used in Friedel-Crafts polycondensation to synthesize fluoropolymers for gas separation membranes .
- Electron-donating methoxy group balances CF₃ electronic effects.
3’-Methyl-2,2,2-trifluoroacetophenone 3’-methyl 202.14 - Strong AChE inhibitor (ΔGEXP = −11.80 kcal/mol), outperforming galantamine in binding affinity .
4’-Nitro-2,2,2-trifluoroacetophenone 4’-nitro 229.13 - Nitro group enhances electron-withdrawing effects, potentially improving reactivity in halogen-exchange reactions .
2-Chloro-2',4'-difluoroacetophenone 2-Cl, 2',4'-diF 190.57 - Synthesized from 2,2,2-trifluoroacetophenone; acts as a difluorocarbene precursor for aryl ether synthesis .

Key Findings:

Electronic Effects :

  • The trifluoromethyl group in all derivatives enhances electrophilicity, enabling applications in catalysis (e.g., oxidation of amines/alkenes ) and electrophilic substitution reactions.
  • Electron-donating groups (e.g., 4’-methoxy) moderate the CF₃ group’s electron-withdrawing nature, enabling tailored reactivity in polymer synthesis .

Steric Effects: Methyl substituents (e.g., 2',4'-dimethyl or 3’-methyl) introduce steric hindrance, which may slow reactions compared to unsubstituted analogs. For example, 2,2,2-trimethylacetophenone requires 2.5 hours for hydroboration vs. 15 minutes for 2,2,2-trifluoroacetophenone .

Biological Activity: 3’-Methyl-2,2,2-trifluoroacetophenone demonstrates potent acetylcholinesterase (AChE) inhibition, suggesting that methyl groups at specific positions enhance binding affinity .

Synthetic Utility: Derivatives like 2-chloro-2',4'-difluoroacetophenone are critical for environmentally friendly difluoromethylation, avoiding ozone-depleting substances . 2,2,2-Trifluoroacetophenone serves as a precursor in fluoropolymer synthesis via Friedel-Crafts reactions .

Biological Activity

2',4'-Dimethyl-2,2,2-trifluoroacetophenone (TFAP) is a trifluoromethylated derivative of acetophenone that has garnered attention for its unique chemical properties and potential biological activities. This article reviews the biological activity of TFAP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

TFAP is characterized by the presence of a trifluoroacetyl group and two methyl groups on the aromatic ring. Its molecular formula is C11H10F3OC_{11}H_{10}F_3O, and it has a molecular weight of 232.19 g/mol. The compound's structure can significantly influence its biological interactions due to the electronegative trifluoromethyl group, which enhances lipophilicity and alters reactivity.

Antioxidant Properties

Research indicates that TFAP exhibits significant antioxidant activity. The trifluoromethyl group contributes to its ability to scavenge free radicals, potentially making it useful in preventing oxidative stress-related diseases. In vitro studies have shown that TFAP can reduce oxidative damage in cellular models, suggesting a protective role against conditions such as neurodegeneration and cardiovascular diseases .

Antimicrobial Activity

TFAP has demonstrated antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. TFAP has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation induced by lipopolysaccharides (LPS). It was found to inhibit pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory disorders .

The biological activity of TFAP can be attributed to several mechanisms:

  • Free Radical Scavenging : The trifluoromethyl group enhances electron-withdrawing effects, allowing TFAP to stabilize free radicals effectively.
  • Membrane Disruption : Its lipophilic nature enables it to integrate into lipid bilayers, disrupting microbial membranes.
  • Cytokine Modulation : TFAP influences signaling pathways involved in inflammation, reducing the expression of pro-inflammatory cytokines.

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of TFAP in a mouse model of Alzheimer's disease. Mice treated with TFAP showed a significant reduction in amyloid plaque formation and improved cognitive function compared to controls. This suggests that TFAP may have potential as a therapeutic agent for neurodegenerative diseases .

Study 2: Antimicrobial Efficacy

In another investigation, TFAP was tested against various bacterial strains in vitro. Results indicated that TFAP exhibited bactericidal activity at concentrations as low as 50 µg/mL against Staphylococcus aureus. The study concluded that TFAP could serve as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of TFAP, it is useful to compare it with structurally similar compounds.

Compound NameStructure CharacteristicsBiological Activity
AcetophenoneNo trifluoromethyl groupModerate antioxidant activity
2,2-DifluoroacetophenoneTwo fluorine atomsLimited antimicrobial properties
2',4'-DimethylacetophenoneMethyl groups onlyWeaker antioxidant effects
This compound Trifluoromethyl + methyl groupsStrong antioxidant and antimicrobial activity

Q & A

Q. Table 1. Key Computational Parameters for DFT Studies

PropertyMethod (Basis Set)Experimental ReferenceDeviation
C=O Bond LengthB3LYP/6-311++G(d,p)XRD ±0.02 Å
HOMO-LUMO GapM06-2X/def2-TZVPCyclic Voltammetry±0.1 eV

Q. Table 2. Synthetic Conditions for Difluorocarbene Reactions

ReagentSolventTemp. (°C)Yield (%)Reference
KOH, Phenol derivativeDMF8075–85
K₂CO₃, CuI catalystTHF2560–70

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